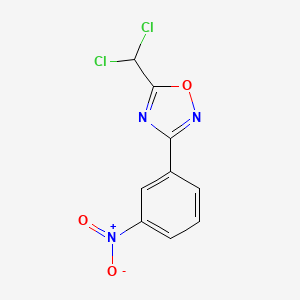
6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline
Descripción general
Descripción
6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline is a chemical compound with the molecular formula C14H7BrClFN2 . It belongs to the class of quinazolines, which are heterocyclic compounds containing a two-ring system with two nitrogen atoms in the six-membered ring .
Synthesis Analysis
The synthesis of 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline involves amination of 6-bromo-4-chloroquinazoline with various halogenated aniline derivatives in a tetrahydrofuran-isopropanol (THF-iPrOH) mixture in the presence of HCl as a catalyst under reflux .Molecular Structure Analysis
The molecular weight of 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline is 337.57 . The InChI key and other structural details can be found in the provided references .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline, such as melting point, boiling point, and density, are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación
Cytotoxic Activity in Cancer Research
Quinazoline derivatives, including bromo derivatives like “6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline”, have been found to exhibit potential cytotoxic activity. This makes them valuable for cancer research, particularly in the development of chemotherapeutic agents that can target and destroy cancer cells .
Anti-HIV Evaluations
Some quinazoline derivatives have been evaluated for their potential as anti-HIV agents. The structural features of “6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline” could be explored for their efficacy in inhibiting HIV replication .
Molecular Synthesis
This compound can be used as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical reactions that can lead to new compounds with potential therapeutic applications.
Pharmacological Studies
The pharmacological properties of quinazoline derivatives, such as receptor binding or enzyme inhibition, can be studied using “6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline”. This research can contribute to the development of new drugs .
Material Science
The electronic properties of quinazoline compounds make them interesting candidates for material science research, particularly in the development of organic semiconductors or other electronic materials .
Chemical Education
Mecanismo De Acción
Target of Action
The primary targets of 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline are certain types of fungi . The compound has shown antifungal activities against Fusarium graminearum, Cytospora mandshurica, and Fusarium oxysporum .
Mode of Action
It is known to have antifungal effects . The compound interacts with the fungi, leading to changes that inhibit their growth .
Biochemical Pathways
The compound’s antifungal activity suggests it may interfere with the biochemical pathways essential for the growth and reproduction of fungi .
Result of Action
The result of the action of 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline is the inhibition of fungal growth . It has shown antifungal activities against Fusarium graminearum, Cytospora mandshurica, and Fusarium oxysporum .
Safety and Hazards
Direcciones Futuras
Quinazoline derivatives, including 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline, have shown significant potential in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on designing and synthesizing new quinazoline-based compounds as potential drugs with anticancer potency .
Propiedades
IUPAC Name |
6-bromo-4-chloro-2-(4-fluorophenyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrClFN2/c15-9-3-6-12-11(7-9)13(16)19-14(18-12)8-1-4-10(17)5-2-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPACZKCRFSBRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680003 | |
| Record name | 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885277-35-0 | |
| Record name | 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



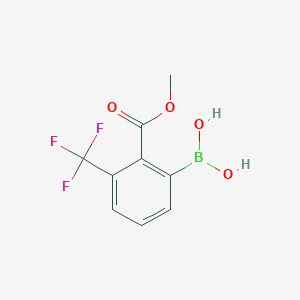

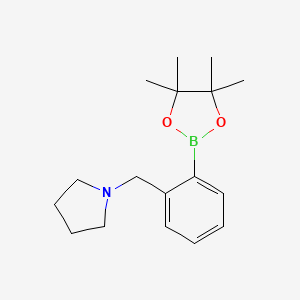
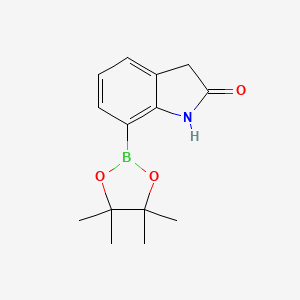
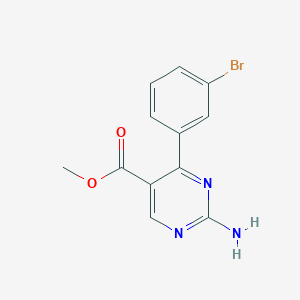
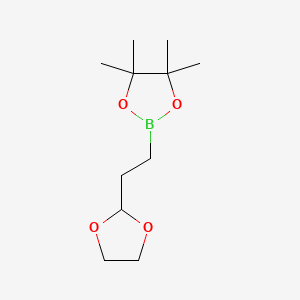
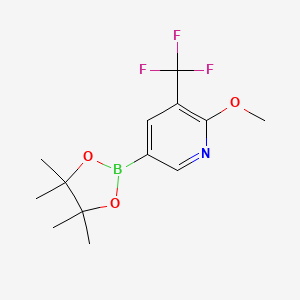
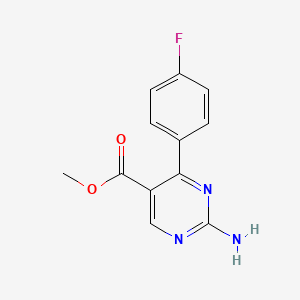
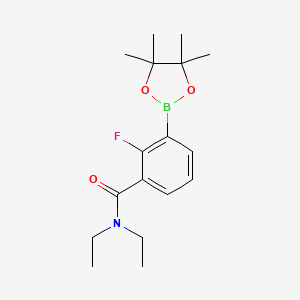


![methyl 7-isobutyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393469.png)

